Galphimine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

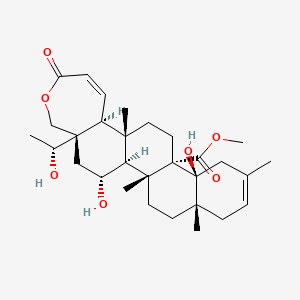

Galphimine B is a nor-seco-triterpenoid from Galphimia glauca. Sedative effect, has Sedative effect. This compound modulates synaptic transmission on dopaminergic ventral tegmental area neurons. GB modifies synaptic activity on dopaminergic VTA neurons by a non-GABAergic mechanism.

Applications De Recherche Scientifique

Anxiolytic Activity

Clinical Trials and Efficacy

Galphimine B has been extensively studied for its anxiolytic properties, particularly in treating Generalized Anxiety Disorder (GAD). A clinical trial compared a standardized extract of this compound with Alprazolam, a common anxiolytic medication. The study involved 167 patients over ten weeks, where both treatments significantly reduced anxiety levels as measured by the Hamilton Anxiety Scale. The results showed:

- This compound Group : Average score reduced from 35.8 to 3.5.

- Alprazolam Group : Average score reduced from 35.1 to 4.6.

Therapeutic success was reported at 92% for this compound and 85.7% for Alprazolam, with fewer side effects like daytime sleepiness in the this compound group (4.7% vs. 22.2%) .

Mechanism of Action

The mechanism by which this compound exerts its effects involves selective interaction with dopaminergic neurons in the ventral tegmental area of the brain, without significant interaction with the GABAergic system, which is typically targeted by benzodiazepines . It has been shown to block glutamate's effect on NMDA receptors and interact with the serotonergic system .

Anti-Asthmatic Properties

Research has indicated that extracts from Galphimia glauca, including this compound, possess anti-asthmatic and anti-allergenic activities. Studies demonstrated that methanolic extracts could effectively reduce bronchial reactions to allergens in animal models:

- Active Compounds : Gallic acid, methyl gallate, and quercetin were identified as key components responsible for these effects.

- Dosage Effects : Significant improvements were noted at doses as low as 5 mg/kg for tetragalloylquinic acid .

Neuroprotective Effects

Recent investigations have also suggested potential neuroprotective effects of this compound against conditions like schizophrenia. In animal models, this compound demonstrated the ability to counteract behaviors induced by substances that mimic psychotic symptoms:

- Behavioral Tests : In tests involving apomorphine-induced psychosis, treatment with this compound reduced stereotyped behaviors and improved social interaction scores .

- Cognitive Function : It also prevented memory loss associated with NMDA receptor antagonism in mice .

Data Summary

| Application | Study Type | Findings |

|---|---|---|

| Anxiolytic | Clinical Trial | This compound reduced anxiety significantly; therapeutic success at 92% vs. Alprazolam's 85.7% |

| Anti-Asthmatic | Animal Study | Reduced bronchial reactions; effective at low doses |

| Neuroprotective | Animal Study | Counteracted psychotic symptoms; improved cognitive function |

Propriétés

Numéro CAS |

149199-48-4 |

|---|---|

Formule moléculaire |

C30H44O7 |

Poids moléculaire |

516.7 g/mol |

Nom IUPAC |

methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate |

InChI |

InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1 |

Clé InChI |

MYRCCYOWAVWIKR-GBQXFXJOSA-N |

SMILES |

CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |

SMILES isomérique |

CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H](C[C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)O)C)C |

SMILES canonique |

CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Galphimine B; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.